molecular formula C7H15NO2 B12309196 [3-(Hydroxymethyl)piperidin-2-yl]methanol

[3-(Hydroxymethyl)piperidin-2-yl]methanol

Cat. No.: B12309196
M. Wt: 145.20 g/mol
InChI Key: KZYHFZLWVHOKNM-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)piperidin-2-yl]methanol is a high-purity chemical compound supplied for research and development purposes. With the CAS registry number 1637646-94-6 , this organobuilding block is characterized by its molecular formula of C 7 H 15 NO 2 and a molecular weight of 145.20 g/mol . The compound features a piperidine ring—a common scaffold in medicinal chemistry—functionalized with two hydroxymethyl groups at the 2 and 3 positions, as represented by the SMILES string OCC1NCCCC1CO . This unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules. Its primary research applications include serving as a key precursor in pharmaceutical research for the development of new active compounds, and as a versatile building block in synthetic organic chemistry. The presence of two hydroxyl groups allows for selective functionalization, enabling researchers to create a diverse array of derivatives, such as esters, ethers, or carbamates. This compound is strictly for research and further manufacturing use and is not intended for direct human or veterinary use. For proper handling, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[2-(hydroxymethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c9-4-6-2-1-3-8-7(6)5-10/h6-10H,1-5H2

InChI Key

KZYHFZLWVHOKNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)CO)CO

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxymethyl Piperidin 2 Yl Methanol

Retrosynthetic Analysis of [3-(Hydroxymethyl)piperidin-2-yl]methanol

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen and carbon-carbon bonds that form the piperidine (B6355638) core and attach the hydroxymethyl substituents.

A primary retrosynthetic disconnection breaks the C2-N and C6-C5 bonds, suggesting a cyclization strategy. This could involve an intramolecular reaction of a linear precursor, such as an amino-aldehyde or amino-ketone, which already contains the necessary carbon framework and functional groups. Another key disconnection is at the C2-C3 bond, which could be formed through various coupling reactions.

Further simplification points towards a substituted pyridine (B92270) as a key intermediate. The piperidine ring can be accessed via the reduction of a corresponding pyridine derivative, a common and effective strategy. dtic.mil Therefore, a plausible retrosynthesis would involve:

Target Molecule Disconnection: The two hydroxymethyl groups can be envisioned as arising from the reduction of corresponding esters or carboxylic acids. This leads back to a piperidine-2,3-dicarboxylate derivative.

Piperidine Ring Disconnection: The piperidine ring itself can be retrosynthetically opened to a linear amino-alkene or amino-alkyne precursor, which would cyclize to form the heterocyclic system. mdpi.com

Pyridine Precursor Strategy: A highly convergent approach involves the retrosynthesis to a 2,3-disubstituted pyridine. The hydroxymethyl groups can be derived from the reduction of a pyridine-2,3-dicarboxylic acid or its diester. The synthesis of such pyridines is well-established, providing a reliable entry point. The final step would be the stereoselective hydrogenation of the pyridine ring to the desired piperidine.

This analysis highlights that the key challenges lie in the regioselective functionalization of the heterocyclic core and the stereocontrol during the ring-forming or reduction steps.

Novel Synthetic Routes and Strategies for Dihydroxymethylated Piperidines

The synthesis of highly functionalized piperidines, particularly those with multiple stereocenters like this compound, demands sophisticated and often novel synthetic strategies.

Construction of the Piperidine Ring with Targeted Regioselective Hydroxymethylation

The construction of the piperidine skeleton with the specific 2,3-dihydroxymethyl substitution pattern can be approached through several modern synthetic methods.

Intramolecular Cyclization: A powerful strategy involves the intramolecular cyclization of acyclic precursors. For instance, a linear amino-aldehyde can undergo radical intramolecular cyclization catalyzed by a cobalt(II) complex to yield various piperidines. nih.gov To achieve the target structure, a precursor containing the two future hydroxymethyl groups (likely in a protected form) would be required.

[4+2] Cycloaddition: The Diels-Alder reaction, or its aza-variant, offers a convergent route to substituted piperidones, which are versatile intermediates. An aza-Diels-Alder reaction between an imine and a diene can construct the piperidine core in a single step, with the substituents on the reactants dictating the final substitution pattern. mdma.ch Subsequent reduction of the piperidone and other functional groups would yield the target diol.

Hydrogenation of Substituted Pyridines: This is one of the most common methods for synthesizing piperidines. dtic.mil The synthesis would start with a 2,3-disubstituted pyridine. For example, a pyridine-2,3-dicarboxylic acid derivative could be reduced to the target this compound. This reduction can be achieved using various catalytic systems, such as ruthenium, rhodium, or nickel catalysts, often providing high yields. nih.govgoogle.com

Direct Hydroxymethylation: Recent advances have shown direct α-hydroxymethylation of amides using methanol (B129727) as a C1 source, catalyzed by cobalt complexes. rsc.org A strategy could be envisioned where a suitable piperidone precursor is subjected to a regioselective hydroxymethylation reaction, followed by reduction.

Stereoselective Approaches to this compound

Controlling the stereochemistry at the C2 and C3 positions is crucial for accessing specific isomers of the target compound. Several asymmetric strategies can be employed.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, chiral aziridines derived from (2S)-hydroxymethylaziridine can be elaborated and cyclized to form cis-2,6-disubstituted piperidines. rsc.org A similar strategy starting from a suitable chiral building block, such as an amino acid like choro-homoserine, could be adapted to construct the 2,3-disubstituted piperidine core with high stereoselectivity. nih.gov

Asymmetric Catalysis: This is a powerful tool for generating chiral molecules. Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create enantioenriched 3-substituted piperidines from pyridine derivatives. snnu.edu.cnnih.gov Similarly, copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters can produce chiral 2,3-cis-disubstituted piperidines with excellent diastereoselective and enantioselective control. nih.gov Such a method could be directly applicable to the synthesis of precursors for this compound.

Biocatalytic Routes: Enzymes offer unparalleled selectivity under mild conditions. Biocatalytic methods are increasingly used for synthesizing chiral piperidines. nih.gov For example, a combination of biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been developed to streamline the synthesis of complex piperidines. chemistryviews.orgmedhealthreview.comnews-medical.net Enzymes like amine transaminases, ene-reductases, and lipases can be employed in cascades to build the chiral piperidine scaffold or resolve racemic mixtures. nih.govrsc.org A chemo-enzymatic cascade involving an amine oxidase and an ene imine reductase has been shown to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimizing parameters such as catalyst, solvent, and temperature is essential for maximizing the yield and purity of this compound.

Catalyst Development and Screening Protocols

The choice of catalyst is critical, especially for key steps like hydrogenation, cyclization, and cross-coupling.

Hydrogenation Catalysts: For the reduction of a pyridine precursor, a range of heterogeneous and homogeneous catalysts can be used. Common choices include rhodium, palladium, ruthenium, and nickel-based catalysts. nih.govgoogle.comgoogle.com For instance, a ruthenium/silica (B1680970) catalyst combined with alundum (Al2O3) has been reported as a cost-effective and environmentally friendly option for the hydrogenation of 3-hydroxypyridine. google.com Screening different metal catalysts and supports is crucial to find the optimal system for the specific substrate.

Cross-Coupling and Cyclization Catalysts: For routes involving C-C bond formation, transition metal catalysts based on palladium, rhodium, copper, or gold are often employed. mdpi.comsnnu.edu.cn The development of chiral ligands for these metals is a key area of research for asymmetric catalysis. nih.gov

Organocatalysis: In some cases, metal-free organocatalysts can be highly effective. For example, piperidine itself can catalyze the formation of polyfunctionalized 1,4-dihydropyridines. researchgate.net Chiral amine-based organocatalysts have also been used in the asymmetric synthesis of substituted piperidines. rsc.org

A typical screening protocol would involve running the reaction with a matrix of different catalysts and ligands under standardized conditions and analyzing the yield and enantiomeric excess of the product.

Table 1: Catalyst Systems for Piperidine Synthesis

Catalyst SystemReaction TypeTypical SubstrateKey AdvantagesReference
Rh-complexes with chiral phosphine (B1218219) ligandsAsymmetric Hydrogenation / CarbometalationPyridine derivatives, DihydropyridinesHigh enantioselectivity for 3-substituted piperidines. snnu.edu.cnnih.gov
Ruthenium/Alumina (B75360)HydrogenationSubstituted PyridinesCost-effective, good for industrial scale-up. google.com
Copper/(S,S)-Ph-BPEAsymmetric Cyclizative AminoborationHydroxylamine estersHigh stereoselectivity for 2,3-cis-disubstituted piperidines. nih.gov
Immobilized Lipase (e.g., CALB)Biocatalytic Multicomponent ReactionAldehydes, anilines, acetoacetatesGreen, reusable catalyst, mild conditions. rsc.org
Gold(I) complexesOxidative Amination of AlkenesNon-activated alkenesForms substituted piperidines via difunctionalization of double bonds. mdpi.com

Solvent Effects and Temperature Control in Synthetic Protocols

The choice of solvent and the reaction temperature can significantly impact reaction rates, yields, and even the stereochemical outcome.

Solvent Effects: Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate in the reaction mechanism. ajgreenchem.com For the synthesis of substituted piperidines, solvents ranging from non-polar (e.g., toluene (B28343), hexane) to polar aprotic (e.g., DCM, THF) and polar protic (e.g., methanol, ethanol (B145695), water) have been used. ajgreenchem.comnih.gov In a kinetic study on the formation of substituted piperidines, ethanol was found to accelerate the reaction rate compared to methanol. ajgreenchem.com The use of green solvents like water or ethanol is becoming increasingly important. nih.govresearchgate.net

Temperature Control: Reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster reactions. However, higher temperatures can also lead to the formation of side products and, in the case of stereoselective reactions, may reduce the enantiomeric excess. Therefore, careful optimization of the temperature is required for each step of the synthesis. For many catalytic hydrogenations and cyclizations, temperatures can range from room temperature to elevated temperatures (e.g., 70-110 °C). acs.orgunisi.it

Optimization often involves a systematic study where the reaction is performed in different solvents and at various temperatures to identify the conditions that provide the best balance of reaction time, yield, and product purity.

Table 2: Influence of Solvent and Temperature on Piperidine Synthesis

ReactionSolventTemperature (°C)ObservationReference
Multicomponent synthesis of piperidinesMethanol vs. EthanolRoom TemperatureEthanol resulted in a faster reaction rate than methanol. ajgreenchem.com
Rh-catalyzed carbometalationTHP:Toluene:H₂O (1:1:1)70Optimal conditions for high yield (81%) and enantioselectivity (96% ee). Lower concentration led to poor conversion. acs.org
Condensation with 2-HMPDCM or Toluene vs. THF, MeOHRoom TemperatureDCM and toluene gave the best results. THF and MeOH led to lower yields. nih.gov
Four-component synthesis of dihydropyridinesEthanolAmbientSelected as the most suitable solvent, providing 95% yield with a shorter reaction time compared to other solvents. researchgate.net

Purification Techniques and Strategies for this compound

The purification of this compound and its precursors often involves a combination of standard and advanced laboratory techniques. The choice of method is largely dependent on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present in the reaction mixture.

For solid derivatives of similar piperidines, crystallization and recrystallization are frequently employed to achieve high levels of purity. These methods are effective in removing by-products and unreacted starting materials. The selection of an appropriate solvent system is crucial for successful crystallization. For instance, various piperidine-4-one derivatives have been successfully recrystallized using solvents such as ethanol and absolute ethanol. nih.govrsc.org In some cases, a mixed solvent system is utilized to achieve the desired solubility gradient for crystal formation. google.com

Chromatographic techniques are indispensable for the purification of both crude reaction mixtures and for the separation of stereoisomers. Column chromatography , particularly using silica gel as the stationary phase, is a widely adopted method for the purification of substituted piperidines. nih.govacs.org For example, the purification of (±)-2-(2'-hexenyloxy)-3-iodo piperidine was accomplished using column chromatography. nih.govacs.org Furthermore, diastereomers of 2-hydroxy-3-iodo-4-acetoxypyrrolidines have been successfully separated using silica gel column chromatography, demonstrating the utility of this technique for resolving stereoisomers. nih.govacs.org Flash chromatography, a rapid form of column chromatography, has also been utilized for the purification of piperidine derivatives. rsc.org

In instances where the target compound is a liquid or has a low melting point, distillation under reduced pressure (vacuum distillation) is a preferred method. This technique is particularly useful for separating compounds with different boiling points and for removing volatile impurities. For example, diethyl pyridine-2,3-dicarboxylate, a potential precursor, can be purified by distillation under reduced pressure. nih.gov Similarly, derivatives of 2-hydroxymethyl piperidine have been purified by vacuum distillation. rsc.org

For certain piperidine compounds, preliminary treatment of the crude product can facilitate purification. In the synthesis of some chiral 2,3-disubstituted piperidines, the initial aminoboration products were oxidized to the corresponding alcohols using sodium perborate (B1237305) (NaBO3) to simplify the purification process. rsc.org Additionally, general purification strategies for piperidin-3-ylcarbamate compounds include the use of adsorption processes with materials like activated carbon, silica, or alumina to remove specific impurities. google.com

The table below summarizes the common purification techniques applicable to piperidine derivatives, based on findings from related compounds.

Purification TechniqueCompound Type/PrecursorKey Parameters/SolventsReference
RecrystallizationPiperidine-4-one derivativesEthanol, Absolute Ethanol nih.govrsc.org
Column ChromatographySubstituted piperidines, DiastereomersSilica Gel nih.govacs.org
Flash ChromatographySubstituted piperidinesSilica Gel rsc.org
Vacuum DistillationDiethyl pyridine-2,3-dicarboxylate, 2-Hydroxymethyl piperidine derivativesN/A nih.govrsc.org
AdsorptionPiperidin-3-ylcarbamate compoundsActivated Carbon, Silica, Alumina google.com

It is important to note that the optimal purification strategy for this compound may involve a combination of these techniques to achieve the desired level of purity. The specific conditions for each step would need to be optimized based on the experimental outcomes of the synthesis.

Chemical Reactivity and Derivatization of 3 Hydroxymethyl Piperidin 2 Yl Methanol

Reactions Involving the Hydroxyl Functionalities of [3-(Hydroxymethyl)piperidin-2-yl]methanol

The two primary hydroxymethyl groups at the C2 and C3 positions of the piperidine (B6355638) ring are key sites for modification. Their reactivity is characteristic of primary alcohols, allowing for oxidation, esterification, and etherification. Furthermore, their proximity to each other and to the ring nitrogen facilitates the formation of various cyclic structures.

The primary alcohol groups of this compound can be selectively or fully oxidized to yield aldehydes or carboxylic acids, depending on the reagents and conditions employed. The oxidation of alcohols is a fundamental transformation in organic synthesis. The generation of aldehydes from primary alcohols requires mild oxidizing agents to prevent overoxidation to the more stable carboxylic acid form.

Conversely, stronger oxidizing agents can convert the primary alcohols directly to carboxylic acids. The selective oxidation of one hydroxyl group over the other presents a significant synthetic challenge and would likely require a protection-deprotection strategy. Given the presence of the amine, the choice of oxidant must also account for potential side reactions at the nitrogen atom. While specific studies on the oxidation of this compound are not prevalent, the expected outcomes with common reagents are well-established for primary alcohols.

Table 1: Expected Products from Oxidation of Primary Alcohols

Oxidizing Agent Category Reagent Examples Expected Product
Mild Oxidants Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) Aldehyde

The hydroxyl groups readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This transformation is typically catalyzed by acid (Fischer esterification) or occurs in the presence of a base when using more reactive acylating agents.

Etherification, the conversion of the hydroxyl groups to ethers, can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. These standard protocols allow for the introduction of a wide variety of ester and ether functionalities, modifying the steric and electronic properties of the parent molecule.

The bifunctional nature of this compound is particularly suited for the synthesis of bicyclic and heterocyclic systems. The reaction between the vicinal amino alcohol functionality (the C2-hydroxymethyl group and the piperidine nitrogen) and aldehydes or ketones is known to produce bicyclic oxazolidine (B1195125) derivatives.

Studies on the closely related 2-(hydroxymethyl)piperidine (2-HMP) show that it condenses with various aldehydes under mild, neutral pH conditions to form hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines in good yields. nih.govresearchgate.net This reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization. researchgate.net It is expected that this compound would undergo an analogous transformation, with the C3-hydroxymethyl group remaining as a substituent on the resulting bicyclic system. The condensation is efficient and has been optimized using various solvents and dehydrating agents like magnesium sulfate. nih.govresearchgate.net

Table 2: Synthesis of Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines from 2-HMP and Aldehydes

Aldehyde R-Group of Product Solvent Dehydrating Agent
Formaldehyde H Dichloromethane MgSO₄
Acetaldehyde -CH₃ Dichloromethane MgSO₄
Propionaldehyde -CH₂CH₃ Dichloromethane MgSO₄
Isobutyraldehyde -CH(CH₃)₂ Dichloromethane MgSO₄

Data derived from the analogous reactions of 2-(hydroxymethyl)piperidine. nih.govresearchgate.net

Additionally, the two hydroxyl groups could potentially react with a suitable dielectrophile, such as a diketone or dihalide, to form larger ring systems, including dioxanes or related heterocycles, though such pathways are less documented.

Transformations at the Piperidine Nitrogen Atom in this compound

The secondary amine of the piperidine ring is a nucleophilic and basic center, providing another key site for chemical modification. Common reactions include alkylation, acylation, and salt formation.

The nitrogen atom can be readily alkylated using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce a substituent onto the nitrogen, yielding a tertiary amine.

N-acylation is also a high-yielding transformation, commonly used both to install functional groups and as a protecting strategy for the amine. nih.gov This reaction is typically performed using acyl chlorides or anhydrides in the presence of a base. A wide range of acyl groups can be introduced, from simple acetyl groups to more complex moieties. For instance, the widely used tert-butoxycarbonyl (Boc) protecting group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a reaction well-documented for similar piperidine derivatives.

Table 3: Common Reagents for N-Acylation of Secondary Amines

Reagent Type Specific Example Product
Acyl Halide Acetyl chloride N-acetyl derivative
Anhydride Acetic anhydride N-acetyl derivative
Carbamoylating Agent Di-tert-butyl dicarbonate (Boc₂O) N-Boc derivative

As a secondary amine, the piperidine nitrogen is basic and will be protonated in the presence of acid. The predicted pKa of the conjugate acid is approximately 14.93, indicating it readily forms salts. This reaction with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) yields the corresponding ammonium (B1175870) salt. Salt formation is often used to improve a compound's stability, crystallinity, and aqueous solubility, which is a common practice in the development of pharmaceutical compounds.

Ring Modification and Rearrangement Reactions of the Piperidine Core

The piperidine core of this compound is susceptible to modifications that involve the participation of the ring nitrogen and the adjacent hydroxymethyl group. A primary example of such a transformation is the condensation reaction with aldehydes, which leads to the formation of bicyclic heterocyclic systems. This reaction effectively modifies the original piperidine skeleton by fusing a new ring across the N1 and C2 positions.

Based on studies with 2-HMP, the reaction with various aldehydes under mild conditions, such as in the presence of a dehydrating agent like anhydrous magnesium sulfate, yields hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.govresearchgate.netacs.org This transformation constitutes a significant modification of the piperidine ring, converting it into a condensed bicyclic system. The reaction is general for a range of aldehydes, including formaldehyde, acetaldehyde, and pivaldehyde. nih.govresearchgate.net

The reaction with unsaturated aldehydes, such as acrolein, can lead to more complex rearrangements and adducts. nih.gov At room temperature, the reaction between 2-HMP and acrolein yields a bicyclic product, octahydro-3H-pyrido[2,1-c] mdpi.comnih.govoxazepin-3-ol, resulting from a 1,4-addition followed by cyclization. nih.govresearchgate.net However, under different conditions, such as higher temperatures or altered stoichiometry, other products can be formed. nih.gov For instance, using an excess of acrolein at elevated temperatures can produce hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine. nih.govacs.org Conversely, using an excess of 2-HMP can lead to the formation of a diastereomeric mixture of bis-adducts. nih.govacs.org These findings highlight the versatility of the piperidine core in undergoing various rearrangement and addition reactions, contingent on the specific reactants and conditions employed.

For the target molecule, this compound, the presence of the second hydroxymethyl group at C3 could potentially lead to competing or sequential cyclization reactions, possibly forming larger, more complex polycyclic structures, although such reactions are not yet documented in the literature.

Table 1: Products from the Condensation Reaction of 2-Hydroxymethylpiperidine (2-HMP) with Various Aldehydes Data derived from studies on the analog 2-hydroxymethylpiperidine.

AldehydeReactant Ratio (Aldehyde:2-HMP)TemperatureKey Product(s)Reference
Formaldehyde1:1Room TempHexahydro-3H-oxazolo[3,4-a]pyridine nih.gov, researchgate.net
Propanal1:1Room TempHexahydro-3-ethyl-3H-oxazolo[3,4-a]pyridine nih.gov
Pivaldehyde1:1Room TempHexahydro-3-tert-butyl-3H-oxazolo[3,4-a]pyridine nih.gov
Acrolein1:1Room TempOctahydro-3H-pyrido[2,1-c] mdpi.comnih.govoxazepin-3-ol nih.gov, acs.org
Acrolein3:1High TempHexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine nih.gov, acs.org
Acrolein1:2High TempDiastereomeric mixture of bis-adducts nih.gov, acs.org

Mechanistic Studies of Key Chemical Transformations of this compound and its Derivatives

The mechanism of the condensation reaction between β-amino alcohols like 2-HMP and aldehydes has been a subject of detailed investigation, which provides a framework for understanding the transformations of this compound. While it was once assumed that the reaction proceeded via an enamine intermediate, thorough mechanistic studies using 1H-NMR spectroscopy have refuted this hypothesis. nih.govresearchgate.net

The currently accepted mechanism for the formation of hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines from 2-HMP and an aldehyde involves a two-step process:

Hemiaminal Formation : The initial step is the nucleophilic attack of the secondary amine of the piperidine ring on the carbonyl carbon of the aldehyde. This acid- or base-catalyzed reaction leads to the formation of an unstable, open-chain hemiaminal intermediate. nih.govresearchgate.net

Iminium Ion Formation and Cyclization : The hemiaminal rapidly loses a molecule of water to form a transient, electrophilic iminium ion. nih.govresearchgate.net In the presence of the intramolecular proximal hydroxymethyl group at the C2 position, this fleeting iminium ion is immediately attacked by the hydroxyl oxygen. nih.gov This rapid intramolecular cyclization is a nucleophilic attack on the iminium carbon, which results in the formation of the stable, five-membered oxazolidine ring, yielding the final bicyclic product. nih.govresearchgate.net

Crucially, 1H-NMR monitoring of these reactions did not show any evidence for the formation of an enamine intermediate. nih.gov The reaction is believed to proceed through the elusive hemiaminal and the fleeting iminium ion, which cyclizes rapidly. nih.govresearchgate.net In systems lacking the proximal nucleophile (the hydroxymethyl group), the iminium intermediate would rearrange to the more stable enamine if a tautomerizable α-proton were present. nih.gov However, the intramolecular trapping by the alcohol function in 2-HMP makes the oxazolidine formation the dominant pathway. nih.gov

For reactions involving unsaturated aldehydes like cinnamaldehyde, studies with piperidine itself (lacking the hydroxymethyl group) show the formation of aminals via 1,2- and 1,4-bis-additions, which supports the high reactivity of the intermediate species. nih.gov

Applying this mechanistic understanding to this compound, the initial condensation with an aldehyde would be expected to proceed via the same hemiaminal/iminium ion pathway involving the C2-hydroxymethyl group to form an oxazolo[3,4-a]pyridine derivative. The C3-hydroxymethyl group would then be present as a substituent on this new bicyclic framework. This remaining hydroxyl group could potentially engage in subsequent reactions, such as further condensation with a second aldehyde molecule or intramolecular cyclization under different conditions, leading to more complex molecular architectures. However, detailed mechanistic studies on the specific reactivity of the vicinal diol system in this compound are required to confirm these possibilities.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxymethyl Piperidin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of [3-(Hydroxymethyl)piperidin-2-yl]methanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular environment can be constructed.

While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of closely related structures like piperidin-2-ylmethanol and piperidin-3-ylmethanol. nih.govnih.gov

The ¹H NMR spectrum is expected to show a complex set of signals. The protons of the two hydroxymethyl (-CH₂OH) groups and the protons on the piperidine (B6355638) ring would appear as multiplets in the aliphatic region (typically 1.0-4.0 ppm). The protons attached to the carbons bearing the hydroxymethyl groups (at C2 and C3) would be shifted further downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The N-H proton of the secondary amine and the O-H protons of the two hydroxyl groups are expected to be broad signals and their chemical shifts can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct carbon signals are anticipated. The signals for the two hydroxymethyl carbons would appear in the 55-70 ppm range. The carbons of the piperidine ring would resonate at different chemical shifts based on their substitution and position relative to the nitrogen atom. nih.govrsc.org

Predicted ¹H NMR Data for this compound This table is a prediction based on chemical principles and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Piperidine Ring CH₂ (C4, C5) 1.2 - 1.9 Multiplet (m)
Piperidine Ring CH₂ (C6) 2.6 - 3.2 Multiplet (m)
Piperidine Ring CH (C2, C3) 2.8 - 3.6 Multiplet (m)
Hydroxymethyl CH₂OH (at C2) 3.4 - 3.8 Multiplet (m)
Hydroxymethyl CH₂OH (at C3) 3.5 - 3.9 Multiplet (m)
Amine NH 1.5 - 3.5 Broad Singlet (br s)

Predicted ¹³C NMR Data for this compound This table is a prediction based on chemical principles and data from analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Piperidine Ring C4, C5 24 - 30
Piperidine Ring C6 ~46
Piperidine Ring C3 45 - 55
Piperidine Ring C2 58 - 65
Hydroxymethyl C (at C3) 60 - 68

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. mpg.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would reveal the connectivity between the protons on C2, C3, C4, C5, and C6, allowing for the tracing of the piperidine ring backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments. For example, it would connect the specific proton signals of a hydroxymethyl group to its corresponding carbon signal.

Together, these 2D NMR techniques would allow for the complete and precise assignment of all atoms in the molecule, as well as provide insights into the relative stereochemistry of the substituents on the piperidine ring.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and can also offer information about the molecule's conformation.

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its O-H, N-H, and C-H functional groups. nih.gov The presence of both hydroxyl and amine groups leads to a very broad absorption band in the 3200-3600 cm⁻¹ region, resulting from the overlapping stretching vibrations of O-H and N-H bonds, which are extensively involved in hydrogen bonding.

Aliphatic C-H stretching vibrations are expected to appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-O stretching vibrations from the two primary alcohol groups would give rise to strong bands in the 1000-1100 cm⁻¹ region. nih.gov

Representative FT-IR Data for a Hydroxymethyl Piperidine Structure Data based on analogous compounds like piperidin-3-ylmethanol. nih.gov

Wavenumber (cm⁻¹) Vibrational Assignment Intensity
3200 - 3600 O-H and N-H stretching (hydrogen-bonded) Strong, Broad
2850 - 2960 C-H stretching (aliphatic) Strong
~1450 C-H bending (scissoring) Medium

Raman spectroscopy provides information that is complementary to FT-IR. While IR spectroscopy is more sensitive to polar functional groups, Raman is particularly useful for analyzing non-polar, symmetric vibrations and the carbon backbone. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The utility of this technique is primarily for molecules containing chromophores—structural units with π-electrons, such as conjugated double bonds or aromatic rings. researchgate.net

This compound is a saturated aliphatic amino alcohol. It lacks any significant chromophore. The only possible electronic transitions are σ → σ* and n → σ* (from the lone pairs on oxygen and nitrogen). These transitions require high energy and thus occur at wavelengths in the far-UV region, typically below 200 nm. mpg.dersc.org Therefore, when analyzed using a standard UV-Vis spectrophotometer (operating from ~200-800 nm), this compound is not expected to show any significant absorbance peaks. This lack of absorbance serves as a confirmation of the absence of conjugated or aromatic systems in the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C7H15NO2, the theoretical monoisotopic mass is 145.11028 Da. HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]+ that corresponds to this mass within a few parts per million (ppm), thereby confirming the molecular formula.

While specific experimental data for this compound is not extensively available in published literature, predicted data for a closely related structural isomer, [3-(hydroxymethyl)piperidin-3-yl]methanol, provides insight into the expected adducts that would be observed in an HRMS experiment. uni.lu This data, calculated using advanced algorithms, suggests the formation of several common adducts in both positive and negative ion modes. uni.lu

Table 1: Predicted HRMS Adducts and Collision Cross Section (CCS) Data for C7H15NO2 Isomer Note: The following data is predicted for the structural isomer [3-(hydroxymethyl)piperidin-3-yl]methanol and serves as an illustrative example of expected HRMS results.

AdductPredicted m/zPredicted CCS (Ų)
[M+H]+146.11756133.7
[M+Na]+168.09950138.4
[M+K]+184.07344136.1
[M+NH4]+163.14410153.3
[M+H-H2O]+128.10754128.8
[M-H]-144.10300131.1

Source: PubChemLite. uni.lu

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments, facilitated by HRMS, are used for fragmentation analysis to further elucidate the structure. In these experiments, the isolated molecular ion is fragmented, and the masses of the resulting fragments are precisely measured. For this compound, characteristic fragmentation pathways would likely include:

Neutral loss of water (-18.01 Da): Arising from one of the two hydroxyl groups.

Neutral loss of a hydroxymethyl radical (•CH2OH, -31.02 Da): A common fragmentation for primary alcohols.

Ring-opening fragmentation: Cleavage of the C-C or C-N bonds within the piperidine ring, leading to a series of smaller, characteristic fragment ions.

The precise masses of these fragments help to piece together the molecular structure, confirming the presence and connectivity of the hydroxymethyl groups and the piperidine core.

X-ray Crystallography for Precise Solid-State Structure Determination (where suitable crystals are obtained)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. A crucial aspect for this compound is the elucidation of the relative stereochemistry at the C2 and C3 positions. X-ray analysis would definitively establish whether the two hydroxymethyl substituents are oriented cis (on the same side of the ring) or trans (on opposite sides of the ring).

Furthermore, this method would reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice and map the intermolecular interactions, such as hydrogen bonding. The two hydroxyl groups and the secondary amine are all potential hydrogen bond donors and acceptors, suggesting that the compound is likely to form an extensive hydrogen-bonding network in the solid state, which governs its crystal packing and physical properties.

The successful application of this technique is entirely dependent on the ability to grow single crystals of sufficient size and quality. As of now, a search of publicly available scientific databases does not indicate that a crystal structure for this compound has been determined and deposited. Should suitable crystals be obtained, the resulting crystallographic data would be presented in a standardized format, as illustrated in the table below.

Table 2: Illustrative Crystallographic Data Table for this compound

ParameterValue
Empirical FormulaC7H15NO2
Formula Weight145.20 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
Z (molecules/unit cell)To be determined
Calculated Density (g/cm³)To be determined

Compound Reference

Computational and Theoretical Investigations of 3 Hydroxymethyl Piperidin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate prediction of various ground-state properties of [3-(Hydroxymethyl)piperidin-2-yl]methanol.

The initial step in computational analysis involves the geometry optimization of the this compound molecule. This process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure. For piperidine (B6355638) rings, a chair conformation is generally the most stable arrangement. nih.gov The optimization process would likely be carried out using a functional such as B3LYP combined with a suitable basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Upon reaching the optimized geometry, a detailed electronic structure analysis can be performed. This includes the calculation of bond lengths, bond angles, and dihedral angles. For the piperidine ring in a related molecule, DFT calculations have shown good agreement with experimental X-ray crystallography data for C-N bond lengths and C-N-C bond angles. nih.gov For this compound, one would expect the C-N bond lengths within the piperidine ring to be in the range of 1.46-1.48 Å and the C-N-C bond angle to be approximately 112-114°. The geometry around the carbon atoms of the hydroxymethyl groups is expected to be tetrahedral. youtube.comtopblogtenz.com

Interactive Table: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C-N Bond Length (ring)1.47 Å
C-C Bond Length (ring)1.53 Å
C-O Bond Length1.43 Å
C-N-C Bond Angle (ring)113°
C-C-N Bond Angle (ring)110°
O-C-C Bond Angle109.5°

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide theoretical vibrational spectra (Infrared and Raman). The calculated frequencies can be correlated with experimental spectroscopic data to aid in the assignment of vibrational modes. For instance, the O-H and C-H stretching vibrations in methanol (B129727) have been studied using high-level ab initio methods to accurately predict their frequencies. researchgate.net Similarly, for this compound, the characteristic stretching frequencies for the O-H, N-H, and C-H bonds, as well as the bending and torsional modes of the piperidine ring and hydroxymethyl groups, can be predicted.

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching~3600
N-HStretching~3400
C-H (aliphatic)Stretching2850-2960
C-OStretching1000-1260
C-NStretching1020-1250

Conformational Analysis and Potential Energy Surface (PES) Mapping

The flexibility of the piperidine ring and the rotatable bonds of the hydroxymethyl substituents give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. The piperidine ring is expected to adopt a chair conformation. nih.gov However, the substituents can be in either axial or equatorial positions, leading to different stereoisomers.

A Potential Energy Surface (PES) map can be generated by systematically varying key dihedral angles and calculating the corresponding single-point energies. This provides a visual representation of the energy landscape of the molecule, highlighting the low-energy conformers and the transition states that connect them. For similar cyclic systems like 1,3-dioxane derivatives, conformational equilibrium has been studied in different environments, showing that the relative stability of conformers can be solvent-dependent. researchgate.net

Reactivity and Selectivity Predictions based on Electronic Structure

The electronic structure obtained from DFT calculations provides valuable insights into the chemical reactivity and selectivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.compearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO acts as an electron donor, and its energy is related to the ionization potential, while the LUMO acts as an electron acceptor, and its energy is related to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the oxygen atoms of the hydroxymethyl groups due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-N and C-O bonds. In a related piperidinyl compound, the HOMO was found to be located largely on the piperidinyl ring. nih.gov

Interactive Table: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy2.0
HOMO-LUMO Gap8.5

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show negative potential (red) around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. mdpi.com Conversely, the hydrogen atoms of the N-H and O-H groups would exhibit a positive potential (blue), making them susceptible to attack by nucleophiles and capable of acting as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. uni-muenchen.dempg.dewisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that align with the familiar Lewis structures of chemical bonding, such as 1-center "lone pairs" and 2-center "bonds". uni-muenchen.de This localization allows for a quantitative description of intramolecular and intermolecular interactions in terms of charge transfer and orbital overlaps.

The core of NBO analysis in the context of intermolecular interactions lies in the examination of interactions between "filled" (donor) Lewis-type NBOs and "empty" (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For this compound, this analysis can elucidate the nature and magnitude of hydrogen bonds and other non-covalent interactions that govern its condensed-phase behavior. The presence of hydroxyl (-OH) and amine (N-H) groups, as well as lone pairs on the oxygen and nitrogen atoms, makes this molecule a potent donor and acceptor for hydrogen bonding.

NBO analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction, providing a direct measure of the interaction's strength. A higher E(2) value indicates a more significant interaction. For instance, the donation of electron density from a lone pair orbital of an oxygen atom (LPO) on one molecule to an anti-bonding sigma orbital of an O-H bond (σ*O-H) on a neighboring molecule is a hallmark of a hydrogen bond. The analysis also reveals the extent of charge transfer between the interacting molecules, offering insights into the electronic consequences of these interactions.

A hypothetical NBO analysis for a dimer of this compound in the gas phase could yield the following results, highlighting the key intermolecular interactions.

Donor NBO (Molecule 1)Acceptor NBO (Molecule 2)E(2) (kcal/mol)Interaction Type
LP (O) of C-OHσ* (N-H)8.5Hydrogen Bond
LP (N)σ* (O-H) of C-OH7.2Hydrogen Bond
LP (O) of CH₂-OHσ* (O-H) of C-OH6.8Hydrogen Bond
σ (C-H)LP* (O)0.9Weak C-H···O Interaction
σ (N-H)LP* (N)1.2Weak N-H···N Interaction

This table is based on hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules and their interactions with their environment, such as a solvent. ed.ac.ukunife.it

For this compound, MD simulations can be employed to investigate a range of properties, including conformational flexibility, intermolecular interactions in the liquid state, and the influence of different solvents on its structure and dynamics. The simulations can track the trajectories of all atoms in the system, revealing how the molecule rotates, vibrates, and translates, and how it forms and breaks hydrogen bonds with surrounding solvent molecules.

A key aspect that can be explored is the effect of different solvents on the conformational preferences of the piperidine ring and the orientation of the two hydroxymethyl groups. For example, in a polar protic solvent like water, the molecule is expected to form extensive hydrogen bonds, which will influence its solubility and dynamic behavior. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding might become more prevalent.

MD simulations can also be used to calculate various structural and dynamic properties, such as radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and mean square displacement (MSD), which is related to the diffusion coefficient of the molecule in the solvent. ed.ac.uk These simulations can provide valuable insights into how the molecule behaves in a realistic, dynamic environment, complementing the static picture provided by methods like NBO analysis.

The following table presents hypothetical results from MD simulations of this compound in two different solvents, water and chloroform, illustrating the type of data that can be obtained.

PropertySolvent: WaterSolvent: ChloroformDescription
Diffusion Coefficient (x 10⁻⁵ cm²/s)2.13.5Rate of movement of the molecule through the solvent.
Average Intermolecular H-Bonds (solute-solvent)4.20.8Average number of hydrogen bonds between the solute and solvent molecules.
Average Intramolecular H-Bonds0.51.8Average number of hydrogen bonds within a single solute molecule.
End-to-End Distance of Hydroxymethyl Groups (Å)5.84.5Average distance between the oxygen atoms of the two hydroxymethyl groups.

This table is based on hypothetical data for illustrative purposes.

Stereochemical Research on 3 Hydroxymethyl Piperidin 2 Yl Methanol

Identification and Separation of Stereoisomers (Enantiomers and Diastereomers)

The presence of two chiral centers in [3-(Hydroxymethyl)piperidin-2-yl]methanol results in the potential for four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any of the cis isomers (where the substituents are on the same side of the ring) and any of the trans isomers (where substituents are on opposite sides) is that of diastereomers.

The synthesis of 2,3-disubstituted piperidines often yields a mixture of these stereoisomers. The initial identification of these isomers within a mixture is typically accomplished using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The coupling constants between the protons at C2 and C3 can provide valuable information about their relative stereochemistry (cis or trans).

The separation of these stereoisomers is a critical step in their individual study. Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques such as column chromatography or by fractional crystallization. The separation of enantiomers, however, requires a chiral environment. This is typically achieved through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomeric salts, which can then be separated.

The synthesis of specific stereoisomers, particularly enantiomerically pure forms, is a significant focus of research. Stereoselective synthetic strategies are employed to control the formation of the desired stereoisomer. For instance, the hydrogenation of substituted pyridines can lead to predominantly cis-piperidines. nih.gov Subsequent epimerization, a process that changes the stereochemistry at one chiral center, can then be used to generate the corresponding trans-isomers. nih.govwhiterose.ac.uk

Table 1: Stereoisomers of this compound

ConfigurationStereochemical RelationshipIsomer Type
(2R,3R) & (2S,3S)Enantiomerscis
(2R,3S) & (2S,3R)Enantiomerstrans
(2R,3R) & (2R,3S)Diastereomers-
(2R,3R) & (2S,3R)Diastereomers-
(2S,3S) & (2R,3S)Diastereomers-
(2S,3S) & (2S,3R)Diastereomers-

Chiral Recognition and Resolution Methods for this compound Enantiomers

The separation of enantiomers, a process known as chiral resolution, is fundamental for obtaining stereochemically pure compounds. For amino alcohols like this compound, the most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture of the piperidine (B6355638) with a single enantiomer of a chiral acid, known as a chiral resolving agent. The resulting salts are diastereomers and possess different solubilities, allowing for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers of the original compound.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The choice of the resolving agent and the crystallization solvent is often empirical and requires screening to find the optimal conditions for separation.

Another powerful technique for the separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. While specific HPLC methods for the direct resolution of this compound enantiomers are not extensively documented in readily available literature, the general principles of chiral chromatography are widely applied to similar piperidine derivatives.

Kinetic resolution is another strategy that can be employed. This method involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enriched enantiomer. For example, catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation. nih.gov

Table 2: Common Chiral Resolution Techniques for Piperidine Derivatives

MethodPrincipleKey Components
Diastereomeric Salt FormationFormation of diastereomeric salts with different solubilities.Chiral resolving agent (e.g., tartaric acid), appropriate solvent.
Chiral HPLCDifferential interaction with a chiral stationary phase.Chiral column (e.g., polysaccharide-based).
Kinetic ResolutionDifferential reaction rates of enantiomers with a chiral catalyst or reagent.Chiral catalyst or reagent.

Influence of Stereochemistry on Molecular Conformation and Chemical Reactivity

The stereochemistry of the substituents at the C2 and C3 positions profoundly influences the conformational preference of the piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. In 2,3-disubstituted piperidines, the substituents can occupy either axial or equatorial positions.

For the cis-isomers of this compound, one substituent will be in an axial position and the other in an equatorial position in the most stable chair conformation. In contrast, for the trans-isomers, the substituents can be either both equatorial (diaxial) or both axial (diequatorial). The conformation with both substituents in the equatorial position is generally more stable as it minimizes unfavorable 1,3-diaxial interactions. nih.gov This conformational preference can be studied using computational methods and NMR spectroscopy. Quantum-chemical calculations on the related 3-(hydroxymethyl)piperidine have shown that the conformational equilibrium is significantly affected by the polarity of the solvent. researchgate.net

This difference in conformational stability has a direct impact on the chemical reactivity of the stereoisomers. The accessibility of the lone pair on the nitrogen atom and the hydroxyl groups can be different in each conformer, affecting their ability to act as nucleophiles or to form hydrogen bonds. For instance, research on the kinetic resolution of disubstituted piperidines has revealed a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov This highlights how stereochemistry dictates the preferred conformation, which in turn governs reactivity.

Stereochemical Implications in the Synthesis of Complex Derivatives

The well-defined three-dimensional structure of the stereoisomers of this compound makes them valuable chiral building blocks for the synthesis of more complex molecules, such as natural products and pharmaceutical agents. The stereochemistry of the starting piperidine derivative will dictate the stereochemistry of the final product in stereospecific reactions.

For example, the hydroxyl groups of this compound can be further functionalized or used as handles to construct larger molecular architectures. The relative orientation of these hydroxyl groups (cis or trans) will determine the geometry of the resulting derivative. In the synthesis of bicyclic or polycyclic systems, the stereochemistry of the piperidine precursor is crucial for controlling the stereochemical outcome of the cyclization reactions.

While specific examples detailing the use of each stereoisomer of this compound in the synthesis of complex derivatives are not widely reported, the principles of stereoselective synthesis using chiral piperidine scaffolds are well-established. For instance, 2-hydroxymethyl piperidine has been used as a precursor in the synthesis of bicyclic oxazolidine (B1195125) systems, where the stereochemistry of the piperidine dictates the stereochemistry of the resulting bicyclic product. researchgate.net Similarly, the stereoisomers of 2,3-disubstituted piperidines are key intermediates in the synthesis of various alkaloids and other biologically active compounds. nih.govnih.gov The ability to access stereochemically pure isomers of this compound is therefore of significant interest for the development of new chemical entities with specific biological functions.

Advanced Academic Applications and Future Research Directions for 3 Hydroxymethyl Piperidin 2 Yl Methanol

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

As a bifunctional molecule featuring two primary alcohol groups on a piperidine (B6355638) ring, [3-(Hydroxymethyl)piperidin-2-yl]methanol possesses significant, albeit largely untapped, potential as a versatile building block in organic synthesis. The diol functionality, combined with the secondary amine of the piperidine core, offers multiple reaction sites for constructing complex molecular architectures.

The piperidine ring is a core structural motif in thousands of naturally occurring alkaloids with a wide range of biological activities. While direct examples of using this compound for this purpose are not detailed in current literature, its structure makes it an ideal starting material for creating novel analogues.

Future research could explore its use in synthesizing analogues of alkaloids such as lobeline or sedamine. The two hydroxymethyl groups could be selectively protected and then elaborated into more complex side chains, or they could serve as handles for creating bicyclic or polycyclic alkaloid frameworks. The stereochemistry of the substituents at the C2 and C3 positions provides a template for diastereoselective syntheses, a critical aspect in creating biologically active molecules.

Table 1: Potential Synthetic Transformations for Alkaloid Analogue Synthesis

Functional Group Potential Reaction Resulting Structure
Secondary Amine N-Alkylation, N-Arylation, Amidation Functionalized piperidine core
Primary Alcohols Oxidation (to aldehydes/acids), Esterification, Etherification Introduction of diverse side chains

The development of new routes to fused heterocyclic systems is a major focus of synthetic chemistry. This compound could serve as a unique precursor for such systems. For instance, intramolecular cyclization reactions involving the two hydroxymethyl groups and the nitrogen atom could lead to novel oxazolo- or dioxazolo-piperidine derivatives.

Furthermore, these functional groups could be transformed to facilitate annulation reactions, where an additional ring is fused onto the piperidine scaffold. For example, oxidation of the diol to a dialdehyde or dicarboxylic acid, followed by condensation with appropriate reagents (e.g., ortho-aminoaryl ketones for quinolines), could yield complex polycyclic heteroaromatic compounds. However, specific, documented pathways originating from this compound to form systems like quinolines or thienopyrimidines have not been reported.

Exploration of Molecular Interactions in Biological Systems (Mechanistic Focus)

The structure of this compound, with its hydrogen bond donors (two -OH groups, one N-H group) and acceptor sites (N and O atoms), suggests a high potential for interacting with biological macromolecules like proteins and nucleic acids.

While no specific binding affinity studies for this compound have been published, its structural elements are present in many known bioactive molecules. For example, substituted piperidines are known to interact with a variety of receptors, including sigma (σ) receptors and various G-protein coupled receptors (GPCRs).

Future research could involve screening this compound against a panel of common CNS receptors or enzymes. In vitro competitive binding assays using radiolabeled ligands could determine its affinity and selectivity for specific targets. The vicinal diol arrangement might confer unique binding properties, potentially targeting metalloenzymes or carbohydrate-binding proteins.

Table 2: Potential Biological Targets for Future Binding Studies

Target Class Rationale for Investigation Potential Interaction Mode
Sigma (σ) Receptors Piperidine is a common scaffold in sigma receptor ligands. Hydrophobic and hydrogen bonding interactions.
GPCRs Many neurotransmitter analogues contain piperidine rings. Ionic and polar interactions with receptor binding pockets.
Metalloenzymes The diol moiety could chelate metal ions in an active site. Coordination with the metal cofactor.

A chemical probe is a small molecule used to study and manipulate a biological system. To function as a probe, a molecule typically needs to have high affinity and selectivity for a specific target. Should initial binding studies (as described in 7.2.1) reveal a potent and selective interaction with a particular protein, this compound could be developed into a chemical probe.

Its two hydroxymethyl groups provide convenient points for chemical modification. One alcohol could be functionalized with a reporter tag (like a fluorophore or biotin) while the other is maintained for target binding, or vice versa. Such a probe could be used to visualize the localization of its target protein within cells or to isolate the target from complex biological mixtures, thereby helping to elucidate its role in biological pathways. This remains a prospective application pending the discovery of a specific biological target.

Potential in Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is an area that appears to be completely unexplored. However, its bifunctional nature as a diol suggests it could be used as a monomer in polymerization reactions.

For instance, it could be incorporated into polyesters or polyurethanes through reactions with dicarboxylic acids or diisocyanates, respectively. The presence of the piperidine ring within the polymer backbone could impart unique properties, such as altered thermal stability, increased hydrophilicity, or the ability to coordinate metal ions. The secondary amine could also be used to cross-link polymer chains or to create polymers with pH-responsive characteristics. These possibilities are currently hypothetical and await experimental validation.

Development of Novel Catalytic Systems Utilizing the Functionalized Piperidine Scaffold

The piperidine ring is a prevalent structural element in a vast number of pharmaceuticals and natural products. mdpi.com Consequently, the development of synthetic methods for the creation and functionalization of piperidines is a key area of research in organic chemistry. nih.gov The application of functionalized piperidines extends beyond medicinal chemistry into the realm of catalysis, where they can serve as scaffolds for chiral ligands and organocatalysts. The presence of two hydroxymethyl groups and a secondary amine in this compound provides a foundation for creating sophisticated catalytic systems.

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. chemistryviews.orgentegris.com The stereochemistry of the this compound backbone can be exploited to create a chiral environment around a metal center. The hydroxyl and amine functionalities can be readily modified to introduce phosphine (B1218219), ether, or other coordinating groups, leading to the formation of multidentate ligands. These ligands can then be complexed with various transition metals, such as rhodium, palladium, iridium, or copper, to generate catalysts for a range of asymmetric transformations. nih.govnih.gov

Potential Catalytic Applications:

Catalytic ReactionRole of this compound ScaffoldPotential Metal Complex
Asymmetric HydrogenationChiral ligand providing stereocontrolRhodium, Iridium
Asymmetric C-C Bond FormationChiral ligand for reactions like allylic alkylation or Heck reactionsPalladium
Asymmetric C-H FunctionalizationDirecting group and source of chiralityRhodium
OrganocatalysisBasic catalyst for reactions like aldol or Michael additionsN/A

For instance, derivatization of the hydroxyl groups into phosphinites would yield a P,N,P-type tridentate ligand. Such ligands are known to form stable complexes with transition metals and can induce high levels of enantioselectivity in reactions like asymmetric hydrogenation. The piperidine nitrogen can also play a crucial role, either by direct coordination to the metal or by acting as a basic site in organocatalytic processes.

Furthermore, the rigid piperidine backbone can impart a well-defined geometry to the catalytic complex, which is often a key factor in achieving high stereoselectivity. The ability to functionalize the piperidine ring at various positions allows for fine-tuning of the steric and electronic properties of the resulting catalyst, enabling optimization for specific chemical transformations. nih.gov

Emerging Research Frontiers for Dihydroxymethylpiperidines and Related Compounds

The future research directions for dihydroxymethylpiperidines, including this compound, are poised to expand into several exciting areas, driven by the ongoing demand for sustainable and efficient chemical synthesis.

One of the most promising frontiers is the development of bifunctional catalysts. The proximate amine and hydroxyl groups in the this compound scaffold can act in concert to catalyze reactions. For example, the amine can function as a Brønsted base to activate a substrate, while a metal coordinated to the hydroxyl groups acts as a Lewis acid. This cooperative catalysis can lead to enhanced reactivity and selectivity, opening up new avenues for reaction design.

Another emerging area is the immobilization of these piperidine-based catalysts on solid supports. By anchoring the functionalized piperidine scaffold to a polymer or inorganic material, heterogeneous catalysts can be developed. This approach offers significant advantages in terms of catalyst recovery and reuse, which are critical for the development of green and sustainable chemical processes.

The exploration of metalloradical catalysis is another area where functionalized piperidines could find application. researchgate.net The design of ligands that can stabilize reactive radical intermediates is a key challenge in this field, and the versatile coordination chemistry of dihydroxymethylpiperidines could be leveraged to create novel ligand environments for such transformations.

Furthermore, the integration of computational chemistry will be instrumental in guiding the design of new catalysts based on the dihydroxymethylpiperidine scaffold. rsc.org Density Functional Theory (DFT) calculations can be used to predict the structure and reactivity of catalytic intermediates and transition states, allowing for a more rational approach to catalyst development.

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